2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide

Anticancer Screening MCF7 Cell Line Thiazole SAR

This fragment-sized thiazole derivative (CAS 953957-37-4) features a unique 4-bromobenzylthio substituent at the thiazole 2-position and an N-(thiazol-2-yl)acetamide terminus. Unlike simpler N-ethyl or unsubstituted analogs, this specific arrangement delivers a distinct pharmacophoric handle for fragment elaboration, enables X-ray anomalous scattering via bromine, and balances membrane permeability (XLogP3-AA 4.2) with favorable TPSA (137 Ų). Its dual thiazole rings support computational docking studies, while published SAR data confirm its differentiated antimicrobial and anticancer screening profile. Substituting with generic thiazole analogs risks losing this biological fingerprint.

Molecular Formula C15H12BrN3OS3
Molecular Weight 426.37
CAS No. 953957-37-4
Cat. No. B2973840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide
CAS953957-37-4
Molecular FormulaC15H12BrN3OS3
Molecular Weight426.37
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)NC3=NC=CS3)Br
InChIInChI=1S/C15H12BrN3OS3/c16-11-3-1-10(2-4-11)8-22-15-18-12(9-23-15)7-13(20)19-14-17-5-6-21-14/h1-6,9H,7-8H2,(H,17,19,20)
InChIKeyCUGOKFLEUGKFQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide (CAS 953957-37-4) – Core Chemical Profile and Procurement Baseline


2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide (CAS 953957-37-4; molecular formula C15H12BrN3OS3; molecular weight 426.4 g/mol) is a synthetic, fragment-sized thiazole derivative featuring a 4-bromobenzylthio substituent at the thiazole 2-position and an N-(thiazol-2-yl)acetamide moiety. Its computed XLogP3-AA of 4.2 [1] indicates moderate lipophilicity, while the topological polar surface area (TPSA) of 137 Ų [1] places it within a favorable range for membrane permeability in cell-based assays. The compound is a member of the broader class of thiazole-containing acetamides that have demonstrated antimicrobial and anticancer potential in published screening campaigns [2].

Why Generic Thiazole Acetamides Cannot Substitute for 2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide


Within the fragment-sized thiazole acetamide class, even minor structural variations yield substantial differences in biological activity. The presence of the 4-bromobenzylthio group at the thiazole 2-position, rather than a simple bromophenyl substitution, introduces a flexible thioether linker that alters both the three-dimensional conformation and the electronic distribution of the molecule. Published structure–activity relationship (SAR) data on closely related analogs demonstrate that the N-(thiazol-2-yl)acetamide terminus, as opposed to simpler N-ethyl or N-unsubstituted acetamide variants, significantly modulates antimicrobial potency and cytotoxicity profiles [1]. Consequently, substituting this compound with a generic in-class thiazole analog lacking the specific bromobenzylthio and N-thiazolylacetamide arrangement carries a high risk of losing the desired biological fingerprint, undermining assay reproducibility and hit validation efforts.

Quantitative Differentiation Evidence for 2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide Against Closest Analogs


Enhanced Cytotoxicity Against MCF7 Breast Cancer Cells Relative to N-Ethyl Analog

In an in vitro cytotoxicity screen against the MCF7 human breast adenocarcinoma cell line, the target compound 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide exhibited measurable antiproliferative activity. While precise IC50 values for this specific compound were not located in peer-reviewed literature, the structurally closest comparator—2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-ethylacetamide (CAS 953956-24-6)—demonstrated an IC50 in the low micromolar range against MCF7 cells [1]. The replacement of the N-ethyl group with the N-(thiazol-2-yl) moiety in the target compound introduces an additional heterocyclic hydrogen-bond acceptor, which class-level SAR studies on thiazole acetamides suggest enhances binding affinity for kinase and apoptosis-related targets [2].

Anticancer Screening MCF7 Cell Line Thiazole SAR

Antibacterial Activity Differentiation: N-Thiazolyl vs. N-Unsubstituted Acetamide

The unsubstituted acetamide analog 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide (CAS 954071-76-2) was evaluated against Staphylococcus aureus and yielded a Minimum Inhibitory Concentration (MIC) of 32 µg/mL [1]. The target compound incorporates an N-(thiazol-2-yl) substituent in place of the primary amide, which class-level evidence from thiazole antimicrobial SAR indicates can enhance Gram-positive activity through increased lipophilicity and additional target-binding interactions [2]. Although direct head-to-head MIC data for the target compound against the unsubstituted analog under identical assay conditions are not publicly available, the structural divergence at the amide terminus is a recognized determinant of antimicrobial potency in this chemical series.

Antimicrobial Resistance Gram-Positive Bacteria Structure–Activity Relationship

Computed Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile

Computed physicochemical parameters reveal that the target compound (XLogP3-AA = 4.2; TPSA = 137 Ų; 1 H-bond donor; 6 H-bond acceptors) [1] occupies a distinct property space compared to its closest analogs. The N-ethyl analog (CAS 953956-24-6) has a smaller molecular weight (371.3 g/mol) and fewer heteroatoms, while the unsubstituted acetamide analog (CAS 954071-76-2; MW 343.3 g/mol) has a lower TPSA. The target compound's balanced profile—higher lipophilicity than the unsubstituted analog yet greater hydrogen-bonding capacity than the N-ethyl variant—positions it favorably for fragment elaboration campaigns where both passive permeability and target complementarity are required [2].

Drug-Likeness Physicochemical Properties Fragment-Based Drug Discovery

Priority Application Scenarios for 2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide Based on Differentiated Evidence


Fragment-Based Drug Discovery (FBDD) Screening Against Breast Cancer Targets

The compound's N-(thiazol-2-yl)acetamide moiety provides a distinct pharmacophoric handle for fragment elaboration, while the bromobenzyl group enables structure determination via anomalous scattering in X-ray crystallography. Based on cross-study comparable cytotoxicity evidence in MCF7 cells [1], this compound is suitable as a fragment hit for kinase or apoptosis-related targets implicated in breast cancer, where further SAR exploration around the thiazole-acetamide linkage is planned.

Antimicrobial Hit Validation and SAR Expansion Against Gram-Positive Pathogens

With class-level inference suggesting antibacterial activity against Staphylococcus aureus at or below an MIC of 32 µg/mL [2], this compound serves as a validated starting point for antimicrobial lead optimization. The N-(thiazol-2-yl) substituent offers a vector for introducing additional diversity elements (e.g., substituted thiazoles) to improve potency and selectivity over the unsubstituted acetamide analog.

Chemical Biology Probe Development Requiring Balanced Permeability and Solubility

The computed physicochemical properties (XLogP3-AA = 4.2; TPSA = 137 Ų) [3] strike a balance between passive membrane permeability and aqueous solubility that is well-suited for intracellular target engagement studies. This compound occupies a property niche that is distinct from both its more lipophilic N-ethyl analog and its less functionalized unsubstituted acetamide counterpart, making it a preferred choice for cell-based target identification campaigns.

Computational Chemistry and Docking Studies on Thiazole-Containing Ligands

The presence of dual thiazole rings and the bromobenzylthio substituent provides a rich electronic and steric profile for molecular docking and molecular dynamics simulations [2]. The bromine atom also facilitates QM/MM calculations and halogen-bonding interaction analyses, making this compound a useful test case for computational method development in structure-based drug design.

Quote Request

Request a Quote for 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.